

Unveiling the Molecular Architecture of Methyl Helicterate: A Spectroscopic and Methodological Deep Dive

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Compound of Interest		
Compound Name:	Methyl helicterate	
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[CITY, STATE] – [Date] – A comprehensive technical guide detailing the structure elucidation and spectroscopic properties of **methyl helicterate**, a triterpenoid compound isolated from Helicteres angustifolia, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the methodologies employed in its characterization and presents a complete set of spectroscopic data crucial for its identification and further study.

Methyl helicterate, identified as methyl 3β-hydroxyolean-12-en-27-benzoyloxy-28-oate, is a significant natural product with potential pharmacological applications. The precise determination of its complex molecular structure is paramount for understanding its bioactivity and for the development of new therapeutic agents. This guide offers a meticulous breakdown of the spectroscopic data obtained through advanced analytical techniques.

Spectroscopic Data Summary

The structural confirmation of **methyl helicterate** was achieved through a combination of spectroscopic methods, including Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Electron Ionization Mass Spectrometry (EIMS), and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.



Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule. The assignments, determined through H-H COSY and H-C COSY experiments, are summarized below.

Table 1: ¹H NMR Spectroscopic Data for **Methyl Helicterate** (CDCl₃)

Proton	Chemical Shift (δ, ppm)	Multiplicity
H-3	3.25	dd
H-12	5.50	br s
H-27a	4.60	d
H-27b	4.35	d
OMe	3.68	S
Aromatic H	8.05 (2H, d), 7.58 (1H, t), 7.46 (2H, t)	
Multiple other proton signals	Corresponding values	_

Table 2: 13C NMR Spectroscopic Data for Methyl Helicterate (CDCl₃)



Carbon	Chemical Shift (δ, ppm)
C-3	79.1
C-12	125.1
C-13	142.0
C-27	66.2
C-28 (C=O)	177.2
OMe	51.9
Aromatic C	133.0, 130.6, 129.6 (2C), 128.4 (2C)
Multiple other carbon signals	Corresponding values

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula of **methyl helicterate** as $C_{40}H_{56}O_{6}$.

Table 3: Mass Spectrometry Data for Methyl Helicterate

Technique	lon	m/z
HR-EI-MS	[M] ⁺	632.4078 (Calculated: 632.4077)

Infrared (IR) Spectroscopy Data

The IR spectrum revealed the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Absorption Bands for Methyl Helicterate



Wavenumber (cm ⁻¹)	Functional Group Assignment
3448	O-H stretching
1718	C=O stretching (ester)
1637	C=C stretching
1272, 1112	C-O stretching

Experimental Protocols

The isolation and elucidation of **methyl helicterate** involved a systematic workflow, from the extraction of the plant material to the final structural determination.

Isolation Procedure

The roots of Helicteres angustifolia were the source material for the isolation of **methyl helicterate**. The dried and powdered roots underwent an exhaustive extraction process. The resulting crude extract was then subjected to repeated column chromatography over silica gel. This multi-step purification process, guided by spectroscopic analysis of the fractions, ultimately yielded the pure crystalline compound.

Spectroscopic Analysis

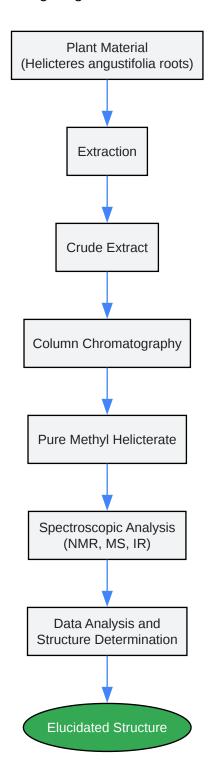
All spectroscopic data were acquired using standard, state-of-the-art instrumentation:

- NMR spectra were recorded on a high-field spectrometer in deuterated chloroform (CDCl₃)
 with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ
 (ppm) and coupling constants (J) in Hertz.
- Mass spectra were obtained on a high-resolution mass spectrometer using electron ionization.
- IR spectra were recorded on a Fourier-transform infrared spectrophotometer.

Visualizing the Path to Discovery



The logical progression of experiments and data analysis is crucial in the structure elucidation of novel natural products. The following diagram illustrates the general workflow employed.



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Workflow for the isolation and structure elucidation of **methyl helicterate**.







This technical guide, with its comprehensive data and detailed protocols, is intended to facilitate further research into the biological activities and potential therapeutic uses of **methyl helicterate** and related triterpenoids from Helicteres angustifolia. The detailed spectroscopic information provides a definitive reference for the identification of this compound in future studies.

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